3-Hydroxyazetidine-Cyclohexanol-5-Aminothalidomide
Descripción
Propiedades
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICWMVJMJVXCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431253 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-76-0 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Multi-Step Organic Synthesis Approach
The synthesis of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions starting from substituted isoindoline-1,3-dione precursors. A common synthetic pathway includes:
Step 1: Formation of Substituted Isoindoline-1,3-dione Intermediate
This step often involves the reaction of 2-substituted furans or related precursors under acidic conditions. For example, the reaction is performed in ethyl acetate solvent at 45–55 °C in the presence of trifluoroacetic acid (TFA) as a catalyst.Step 2: Conversion to Hydrazono Derivative
The intermediate is reacted with a mixture of acetic acid and imidazole in acetonitrile solvent at 75–85 °C to form a hydrazono-substituted isoindoline-1,3-dione derivative.Step 3: Reduction of Hydrazono Group to Aminomethyl Group
The hydrazono moiety (—CH= N—N(CH₃)₂) is reduced to a —CH₂NH₂ group by catalytic hydrogenation using 10% palladium on carbon (Pd/C) in the presence of methanesulfonic acid. This yields the mesylate salt of 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.Step 4: Conversion to Hydrochloride Salt
The mesylate salt is treated with 12N hydrochloric acid to obtain the hydrochloride salt, enhancing stability and facilitating purification.Step 5: Optional Acylation
The amino group can be further acylated using cyclopropanecarbonyl chloride in the presence of diisopropylethylamine in acetonitrile at 0–20 °C to yield substituted derivatives.
This synthetic sequence is summarized in the following table:
| Step | Reaction Description | Solvent | Temperature (°C) | Catalysts/Reagents | Product Form |
|---|---|---|---|---|---|
| 1 | Formation of substituted isoindoline-1,3-dione | Ethyl acetate | 45–55 | Trifluoroacetic acid (TFA) | Intermediate |
| 2 | Hydrazono derivative formation | Acetonitrile | 75–85 | Acetic acid, imidazole | Hydrazono substituted compound |
| 3 | Reduction of hydrazono group | Methanesulfonic acid, Pd/C | Room temp (H₂ atmosphere) | 10% Pd/C, methanesulfonic acid | Aminomethyl mesylate salt |
| 4 | Salt conversion | Aqueous HCl (12N) | Room temp | Hydrochloric acid | Hydrochloride salt |
| 5 | Acylation (optional) | Acetonitrile | 0–20 | Cyclopropanecarbonyl chloride, DIPEA | Acylated derivative |
Alternative Synthetic Methods
Another reported approach involves the direct amination of thalidomide or related isoindoline-1,3-dione derivatives by reaction with ammonia or amines under elevated temperature conditions in solvents such as dimethyl sulfoxide (DMSO). This method facilitates the substitution of the nitro or other leaving groups on the aromatic ring with an amino group, yielding 5-amino derivatives.
Reaction Conditions and Optimization
- Catalysts: Pd/C is critical for the selective reduction of hydrazono groups to amino groups without affecting other sensitive moieties.
- Solvents: Ethyl acetate and acetonitrile are preferred for their compatibility with reaction intermediates and ease of removal.
- Temperatures: Controlled temperature ranges (45–55 °C for initial steps, 75–85 °C for hydrazono formation, and 0–20 °C for acylation) ensure high yield and stereochemical control.
- Acids: Trifluoroacetic acid and methanesulfonic acid play roles in catalysis and salt formation, respectively.
Advantages of the Described Processes
- Stereochemical Control: The stereochemistry of the final product can be partially controlled by choosing stereochemically pure starting materials such as 3-aminopiperidine-2,6-dione derivatives.
- Scalability: The processes are designed to be cost-effective and suitable for large-scale or commercial production.
- Purity: Conversion to stable salts (mesylate and hydrochloride) facilitates purification and handling.
Analytical and Purification Techniques
- Purification: Recrystallization and chromatographic techniques (e.g., reverse-phase HPLC) are employed to achieve high purity (≥95%) of the final compound.
- Characterization: Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are standard for confirming structure and stereochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-aminopiperidine-2,6-dione derivatives, substituted furans |
| Key Solvents | Ethyl acetate, acetonitrile, DMSO |
| Catalysts/Reagents | Trifluoroacetic acid, Pd/C, methanesulfonic acid, hydrochloric acid, cyclopropanecarbonyl chloride, DIPEA |
| Temperature Ranges | 0–85 °C (step-dependent) |
| Reaction Types | Acid-catalyzed condensation, hydrazone formation, catalytic hydrogenation, acylation |
| Purification Methods | Recrystallization, chromatography (HPLC) |
| Product Forms | Mesylate salt, hydrochloride salt, acylated derivatives |
| Yield and Purity | High yield, purity ≥95% achievable |
Research Findings and Observations
- The reduction step using Pd/C and methanesulfonic acid is critical for converting hydrazono intermediates to amino derivatives with high selectivity and yield.
- Controlling the stereochemistry of the starting materials directly influences the stereochemical outcome of the final product, which is important for biological activity.
- The process avoids harsh conditions that could degrade sensitive functional groups, making it suitable for complex molecule synthesis.
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5-Aminothalidomida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los correspondientes derivados nitro o hidroxilamina.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Sustitución: El grupo amino puede participar en reacciones de sustitución con diversos electrófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Principales Productos Formados:
Oxidación: Derivados nitro o hidroxilamina.
Reducción: Derivados reducidos con diferentes grupos funcionales.
Sustitución: Derivados sustituidos con diversos grupos funcionales.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is , with a molecular weight of approximately 273.24 g/mol . Its unique structure includes an amino group and a piperidinyl moiety, making it a versatile building block for synthesizing complex organic molecules. The compound's reactivity allows it to participate in various chemical reactions, including condensation and acylation .
Drug Discovery and Development
5-Amino-Thalidomide has gained prominence in drug discovery, particularly as an analog of thalidomide. Its structural similarities allow it to interact with biological targets effectively. The compound is being investigated for its potential applications in treating various conditions, including:
- Cancer : As a candidate for developing new anti-cancer therapies due to its ability to inhibit tumor growth.
- Autoimmune Diseases : Its immunomodulatory properties make it suitable for treating conditions like multiple myeloma and leprosy .
Proteolysis Targeting Chimera (PROTAC) Research
The compound serves as a ligand in PROTAC research, a novel approach that utilizes targeted protein degradation as a therapeutic strategy. This application is particularly promising for selectively eliminating disease-causing proteins .
Synthesis of Fine Chemicals
Due to its unique molecular structure, 5-Amino-Thalidomide is employed in the synthesis of fine chemicals and dyes. Its ability to act as an intermediate in chemical reactions facilitates the production of various organic compounds used across multiple industries .
Chemical Synthesis Processes
The compound's functionality allows it to be utilized in diverse chemical synthesis processes, including:
- Condensation Reactions : It can form new carbon-nitrogen bonds.
- Acylation Reactions : Useful in the introduction of acyl groups into molecules.
- Alkylation Reactions : Aids in adding alkyl groups to substrates .
Case Study 1: Anti-Cancer Development
Research has demonstrated that derivatives of 5-Amino-Thalidomide exhibit potent anti-cancer activity through mechanisms that involve apoptosis induction and cell cycle arrest. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of these derivatives against various cancer cell lines, showcasing their potential as therapeutic agents .
Case Study 2: PROTAC Applications
In a recent study focusing on PROTAC technology, researchers utilized 5-Amino-Thalidomide as a key component to target specific proteins for degradation. The results indicated significant advances in selectively degrading proteins associated with disease pathways, marking an important step forward in targeted therapy development .
Mecanismo De Acción
La 5-Aminothalidomida ejerce sus efectos uniéndose a la cereblona (CRBN), un receptor de reconocimiento de sustrato para el complejo ubiquitina ligasa de anillo Cullin 4 (CRL4). Esta unión induce el reclutamiento de sustratos no nativos a CRL4 CRBN, lo que lleva a su ubiquitinación y posterior degradación. El mecanismo de acción del compuesto implica la modulación de varios objetivos moleculares y vías, incluido el factor de necrosis tumoral (TNF), la interleucina 6 (IL-6) y el factor de crecimiento endotelial vascular (VEGF) .
Comparación Con Compuestos Similares
Compuestos Similares:
Talidomida: El compuesto madre de la 5-Aminothalidomida, conocido por sus propiedades inmunomoduladoras y antiinflamatorias.
Lenalidomida: Un derivado de la talidomida con mayor potencia y menores efectos secundarios, utilizado en el tratamiento del mieloma múltiple.
Pomalidomida: Otro derivado de la talidomida con potentes propiedades anticancerígenas, utilizado en el tratamiento del mieloma múltiple.
Unicidad: La 5-Aminothalidomida es única debido a su unión específica a la cereblona y su papel como intermedio en la síntesis de diversos agentes terapéuticos. Su capacidad para modular múltiples objetivos moleculares y vías la convierte en un compuesto valioso en la investigación científica y el desarrollo de fármacos .
Actividad Biológica
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, also known as compound 191732-76-0, has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article summarizes its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C₁₃H₁₁N₃O₄
- Molecular Weight : 273.24 g/mol
- CAS Number : 191732-76-0
- Structure : The compound features an isoindoline core with a 2-(2,6-dioxopiperidin-3-yl) substituent and an amino group at the 5-position.
Synthesis
The synthesis of 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. For instance, one method includes the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-nitroisoindoline with palladium catalysts under specific conditions to yield the desired product with notable purity levels .
Anti-Cancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor effects. For example:
- Cell Growth Inhibition : In a study involving human breast cancer cell lines (MCF-7), compounds derived from 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline showed IC₅₀ values as low as 20.2 μM, indicating potent inhibitory effects on cell proliferation .
-
Mechanism of Action :
- Induction of Apoptosis : Treatment with these compounds led to increased levels of reactive oxygen species (ROS) and DNA damage markers (e.g., γ-H2AX), suggesting that they induce apoptosis through oxidative stress and DNA damage pathways .
- Cell Cycle Arrest : The compounds did not significantly alter the expression of key cell cycle regulators (Cyclin D and E), indicating that their primary mechanism may not involve direct cell cycle interference but rather apoptosis induction .
Immunomodulatory Effects
Beyond anti-cancer activity, 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline has been noted for its immunomodulatory properties:
- It enhances T-cell and natural killer (NK) cell-mediated immunity while inhibiting pro-inflammatory cytokine production (e.g., TNF-a and IL-6) in monocytes .
- This dual action positions the compound as a potential candidate for therapies targeting both cancer and immune modulation.
Study on Breast Cancer Cells
A detailed investigation into the effects of compound derivatives on MCF-7 cells revealed:
- LIVE/DEAD Assay Results : A dose-dependent increase in dead cells was observed when treated with higher concentrations of the compound (20 μM), confirming its cytotoxic effects .
- Apoptosis Analysis : Flow cytometry indicated significant late-stage apoptosis in treated cells compared to controls, further validating the compound's efficacy as an anti-cancer agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁N₃O₄ |
| Molecular Weight | 273.24 g/mol |
| CAS Number | 191732-76-0 |
| IC₅₀ in MCF-7 Cells | 20.2 μM |
| Mechanism | Induces apoptosis via ROS and DNA damage |
| Immunomodulatory Effects | Enhances T-cell activity; inhibits pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) or coupling reactions are commonly employed, with purification via reverse-phase HPLC to achieve ≥95% purity. Reaction optimization can leverage computational tools (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) for proton/environment mapping, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for 3D structural elucidation. For derivatives, FT-IR can validate functional groups like the dioxopiperidinyl moiety .
Q. What are the primary biological targets of this compound in enzyme inhibition studies?
- Methodological Answer : The compound engages E3 ubiquitin ligases, particularly cereblon (CRBN), due to its structural similarity to thalidomide analogs. In vitro assays (e.g., fluorescence polarization) quantify binding affinity, while cellular ubiquitination assays validate target degradation .
Advanced Research Questions
Q. How can researchers address contradictory data in PROTAC-mediated protein degradation studies using this compound?
- Methodological Answer : Contradictions may arise from variable linker lengths or differential E3 ligase engagement. Systematically test PEG-based linkers (e.g., Thalidomide-PEG5-NH2) to optimize ternary complex formation. Validate using biophysical assays (surface plasmon resonance, SPR) and cellular degradation efficiency screens .
Q. What computational strategies optimize the design of derivatives for enhanced cereblon binding affinity?
- Methodological Answer : Employ reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) combined with molecular docking to predict binding poses. Validate with molecular dynamics (MD) simulations and experimental X-ray crystallography of CRBN-ligand complexes .
Q. How can solubility challenges in in vivo models be resolved through structural modifications?
- Methodological Answer : Introduce hydrophilic groups (e.g., PEG chains or aminomethyl substituents) to improve aqueous solubility. For example, Thalidomide-PEG5-NH2 derivatives enhance bioavailability while retaining E3 ligase binding. Test solubility via shake-flask methods and in vitro permeability assays (e.g., Caco-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
